N-(4-(Azetidin-3-yl)phenyl)acetamide
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Overview
Description
N-(4-(Azetidin-3-yl)phenyl)acetamide is a chemical compound with the molecular formula C11H14N2O. It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Azetidin-3-yl)phenyl)acetamide typically involves the reaction of 4-(azetidin-3-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Azetidin-3-yl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Azetidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylacetamides .
Scientific Research Applications
N-(4-(Azetidin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(Azetidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The azetidine ring and phenylacetamide moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-Oxo-4-morpholinyl)phenyl)acetamide
- N-(4-(2-Methylthiazol-4-yl)phenyl)acetamide
- N-(4-(3-Azetidinyl)phenyl)acetamide
Uniqueness
N-(4-(Azetidin-3-yl)phenyl)acetamide is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[4-(azetidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
WHQGSUVZSRFFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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